molecular formula C31H32N6O3 B12363988 Glutor

Glutor

Cat. No.: B12363988
M. Wt: 536.6 g/mol
InChI Key: RJNNHMLTCJHHRQ-HKBQPEDESA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of Glutor involves the derivatization of piperazine-2-one. Specific synthetic routes and reaction conditions for this compound are not extensively detailed in the literature. it is known that the compound is synthesized through a series of chemical reactions involving piperazine derivatives

Chemical Reactions Analysis

Glutor undergoes various chemical reactions, including:

    Reduction: Reduction reactions involving this compound are not extensively studied.

    Substitution: this compound can undergo substitution reactions, particularly involving its functional groups.

Common reagents and conditions used in these reactions include standard oxidizing and reducing agents, as well as specific catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Glutor is unique in its ability to inhibit multiple glucose transporters (GLUT1, GLUT2, and GLUT3) simultaneously. Similar compounds include:

These compounds highlight the potential of targeting glucose transporters and metabolic pathways in cancer therapy. This compound’s ability to inhibit multiple glucose transporters sets it apart from other inhibitors that may target only one transporter .

Properties

Molecular Formula

C31H32N6O3

Molecular Weight

536.6 g/mol

IUPAC Name

(6S)-6-methyl-5-[(4-morpholin-4-ylphenyl)methyl]-4-oxo-2-phenyl-N-(pyridin-3-ylmethyl)-7H-pyrazolo[1,5-a]pyrazine-6-carboxamide

InChI

InChI=1S/C31H32N6O3/c1-31(30(39)33-20-24-6-5-13-32-19-24)22-37-28(18-27(34-37)25-7-3-2-4-8-25)29(38)36(31)21-23-9-11-26(12-10-23)35-14-16-40-17-15-35/h2-13,18-19H,14-17,20-22H2,1H3,(H,33,39)/t31-/m0/s1

InChI Key

RJNNHMLTCJHHRQ-HKBQPEDESA-N

Isomeric SMILES

C[C@]1(CN2C(=CC(=N2)C3=CC=CC=C3)C(=O)N1CC4=CC=C(C=C4)N5CCOCC5)C(=O)NCC6=CN=CC=C6

Canonical SMILES

CC1(CN2C(=CC(=N2)C3=CC=CC=C3)C(=O)N1CC4=CC=C(C=C4)N5CCOCC5)C(=O)NCC6=CN=CC=C6

Origin of Product

United States

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